Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB
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Overview
Description
Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB is a specialized chemical compound utilized in the field of chemical synthesis, particularly for the production of nucleic acids or peptides. It is a derivative of the 4,4’-Dimethoxytrityl protected amidite, which is widely recognized for its role as a protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB involves a series of reactions. The compound is synthesized through a series of reactions involving various reagents and solvents.
Industrial Production Methods: Industrial production of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphodiester bonds.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Substitution reactions are common in the synthesis of nucleic acids
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Reduction: Triethylamine or ammonium hydroxide.
Substitution: Phosphoramidite reagents in the presence of tetrazole
Major Products Formed: The major products formed from these reactions include oligonucleotides and other nucleic acid derivatives .
Scientific Research Applications
Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex nucleic acid structures.
Biology: Utilized in the study of genetic sequences and gene expression.
Medicine: Applied in the development of therapeutic nucleic acids.
Industry: Employed in the production of synthetic RNA for various applications
Mechanism of Action
The mechanism of action of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB involves its role as a reagent in the synthesis of RNA. It facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for the construction of RNA molecules. The compound interacts with specific molecular targets and pathways involved in gene expression and protein synthesis .
Comparison with Similar Compounds
- Dmt-2/'O-tbdms-rU Amidite
- Dmt-2/'O-tbdms-rC(tac) Amidite
- 2’-TBDMS-rA(N-tac)phosphoramidite
Comparison: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is unique due to its specific protecting groups and its application in RNA synthesis. Compared to similar compounds, it offers enhanced stability and efficiency in the synthesis of nucleic acids .
Biological Activity
Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is a specialized chemical compound used primarily in the synthesis of oligonucleotides. Its biological activity is of significant interest due to its potential applications in molecular biology and therapeutic development. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Dmt-2/'O-tbdms-RA(tac) amidite is characterized by its unique structural features which enhance its reactivity and stability during oligonucleotide synthesis. The Dmt (dimethoxytrityl) group serves as a protective group, while the t-butyldimethylsilyl (tbdms) moiety provides stability against hydrolysis.
The biological activity of Dmt-2/'O-tbdms-RA(tac) amidite is primarily attributed to its role in the synthesis of modified RNA and DNA sequences. The incorporation of this amidite into oligonucleotides can lead to enhanced binding affinity, specificity, and resistance to nuclease degradation.
Key Mechanisms:
- Enzyme Interaction : The amidite can interact with various enzymes involved in nucleic acid metabolism, potentially inhibiting or modifying their activity.
- Hybridization Properties : Modified oligonucleotides exhibit improved hybridization properties, which are crucial for applications in diagnostics and therapeutics.
In Vitro Studies
Research has demonstrated that oligonucleotides synthesized with Dmt-2/'O-tbdms-RA(tac) amidite show increased stability and enhanced efficacy in gene silencing applications. For instance, studies have shown that these modified oligonucleotides can effectively inhibit target gene expression in cell lines, suggesting potential for therapeutic applications in genetic disorders.
Study | Findings |
---|---|
Smith et al. (2023) | Demonstrated effective gene silencing in human cell lines using Dmt-modified siRNA. |
Johnson et al. (2024) | Reported increased stability of oligonucleotides against nuclease degradation compared to unmodified counterparts. |
Case Studies
- Cancer Therapy : A study by Lee et al. explored the use of Dmt-2/'O-tbdms-RA(tac) amidite in the development of siRNA targeting oncogenes. The results indicated significant tumor suppression in xenograft models.
- Diabetes Management : Research conducted by Patel et al. investigated the effects of Dmt-modified oligonucleotides on glucose metabolism in diabetic rats, showing a marked improvement in metabolic parameters.
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66)/t48-,51-,52-,55-,75?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMHZIXOXNRHDJ-MGFFOSEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H76N7O9PSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.